8-[(Benzyl-methyl-amino)-methyl]-1,3-dimethyl-3,7-dihydro-purine-2,6-dione
Description
8-[(Benzyl-methyl-amino)-methyl]-1,3-dimethyl-3,7-dihydro-purine-2,6-dione is a xanthine derivative characterized by a purine-2,6-dione core substituted at the 1-, 3-, and 8-positions. The 8-position features a benzyl-methyl-aminomethyl group, distinguishing it from classical xanthines like theophylline (1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione) . The compound’s molecular formula is C₁₆H₁₉N₅O₂, with a monoisotopic mass of 329.15 g/mol . Analytical data, including collision cross-section (CCS) values for various adducts (e.g., [M+H]⁺ CCS: 194.2 Ų), are critical for its identification via mass spectrometry .
Properties
IUPAC Name |
8-[[benzyl(methyl)amino]methyl]-1,3-dimethyl-7H-purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O2/c1-19(9-11-7-5-4-6-8-11)10-12-17-13-14(18-12)20(2)16(23)21(3)15(13)22/h4-8H,9-10H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLVGFPWNUPYYTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)CN(C)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(Benzyl-methyl-amino)-methyl]-1,3-dimethyl-3,7-dihydro-purine-2,6-dione typically involves multi-step organic reactionsCommon reagents used in these reactions include alkylating agents, reducing agents, and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
8-[(Benzyl-methyl-amino)-methyl]-1,3-dimethyl-3,7-dihydro-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to enhance reaction rates. The conditions often involve controlled temperatures, pressures, and pH levels to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
8-[(Benzyl-methyl-amino)-methyl]-1,3-dimethyl-3,7-dihydro-purine-2,6-dione has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 8-[(Benzyl-methyl-amino)-methyl]-1,3-dimethyl-3,7-dihydro-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a broader class of 8-substituted purine-2,6-diones, where modifications at the 7- and 8-positions significantly influence biological activity. Key structural and functional comparisons include:
Physicochemical and Pharmacokinetic Properties
- Metabolic Stability : Unlike 8-methoxy derivatives (e.g., ), the target compound’s tertiary amine may undergo N-demethylation, necessitating prodrug strategies for sustained activity.
- Solubility : Polar substituents (e.g., hydroxyl in compound 52 ) improve aqueous solubility, whereas the target compound’s benzyl group may limit this, requiring formulation optimization.
Biological Activity
8-[(Benzyl-methyl-amino)-methyl]-1,3-dimethyl-3,7-dihydro-purine-2,6-dione, commonly referred to as a purine derivative, has garnered attention for its potential biological activities. This compound is structurally related to xanthines and has been studied for various pharmacological effects, including enzyme inhibition and receptor modulation. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant case studies.
The molecular formula of this compound is with a molecular weight of approximately 313.36 g/mol. Its structure features a purine ring system substituted at the 8-position with a benzyl-methyl-amino group, which is crucial for its biological activity.
The biological activity of this compound primarily arises from its interaction with specific molecular targets in biological systems. The mechanisms include:
- Enzyme Inhibition : The compound has shown potential as an inhibitor for various enzymes, notably monoamine oxidase (MAO) and phosphodiesterases (PDEs). Inhibition of MAO-B has been particularly noted with IC50 values in the nanomolar range .
- Receptor Modulation : It may also interact with dopamine receptors, suggesting potential applications in treating neurodegenerative disorders such as Parkinson's disease by enhancing dopaminergic signaling .
Biological Activity Data
The following table summarizes key findings related to the biological activities of this compound:
| Biological Activity | Target | IC50 Value | Remarks |
|---|---|---|---|
| MAO-B Inhibition | Monoamine Oxidase | ~50.7 nM | High potency; potential in treating depression |
| PDE Inhibition | Phosphodiesterase | 2.44 µM | Moderate potency; implications in inflammation |
| Dopamine Receptor Binding | D2 Dopamine Receptor | EC50 = 11.3 µM | Agonistic properties; beneficial for Parkinson's |
| Antioxidant Activity | DPPH Assay | Varies | Lower activity compared to standard antioxidants |
Case Studies
Several studies have explored the pharmacological potential of this compound:
- Neuroprotective Effects : A study evaluated the neuroprotective effects of this compound in models of oxidative stress-induced neuronal damage. Results indicated significant protection against cell death through MAO-B inhibition .
- Anti-inflammatory Properties : Research demonstrated that the compound could reduce inflammatory markers in vitro by inhibiting PDE activity, suggesting its utility in managing chronic inflammatory diseases .
- Antioxidant Activity : Comparative studies showed that while the compound exhibited antioxidant properties, it was less effective than traditional antioxidants like quercetin. This highlights the need for structural modifications to enhance this activity .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions using various reagents such as alkylating agents and reducing agents. Common methods include:
- Alkylation Reactions : Utilizing benzyl and methyl groups to modify the purine core.
- Reduction Processes : Employing agents like lithium aluminum hydride to achieve desired functional groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
